TA-316 (GMP)

説明

BenchChem offers high-quality TA-316 (GMP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TA-316 (GMP) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

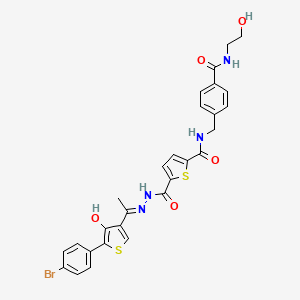

2-N-[(E)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25BrN4O5S2/c1-16(21-15-39-25(24(21)35)18-6-8-20(29)9-7-18)32-33-28(38)23-11-10-22(40-23)27(37)31-14-17-2-4-19(5-3-17)26(36)30-12-13-34/h2-11,15,34-35H,12-14H2,1H3,(H,30,36)(H,31,37)(H,33,38)/b32-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHAFPZIBGBALX-KPGMTVGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)C3=CSC(=C3O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)/C3=CSC(=C3O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25BrN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TA-316 in Megakaryopoiesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Megakaryopoiesis is the complex developmental process by which hematopoietic stem cells differentiate and mature into megakaryocytes (MKs), the large, polyploid cells responsible for producing platelets. This process is primarily regulated by thrombopoietin (TPO) and its interaction with the c-MPL receptor.[1] Signaling through the TPO/c-MPL axis is critical for the proliferation and maturation of megakaryocytes and, ultimately, for maintaining adequate platelet levels.[1]

TA-316 is a novel, chemically synthesized small molecule that functions as a potent c-MPL agonist (CMA).[1][2][3] It has been identified as a key compound for enhancing the ex vivo generation of platelets from human induced pluripotent stem cells (iPSCs).[1][2] This technical guide provides a detailed overview of the mechanism of action of TA-316 in promoting megakaryopoiesis, summarizing key quantitative data and experimental protocols.

It is important to note that while the query included "GMP" (Good Manufacturing Practice), this term relates to the quality standards for producing clinical-grade cellular products, such as iPSC-derived platelets, which may utilize TA-316.[4] The mechanism of action of TA-316 itself is a biological process independent of GMP protocols.

Core Mechanism of Action

TA-316 acts as a TPO mimetic, binding to and activating the c-MPL receptor on the surface of megakaryocyte progenitor cells.[1][2] This binding event initiates a cascade of intracellular signaling events that drive cell proliferation and differentiation.

Activation of Downstream Signaling Pathways

Upon activation of the c-MPL receptor by TA-316, three major downstream signaling pathways are induced, mirroring the effects of endogenous TPO:[1]

-

JAK/STAT Pathway: This is a primary pathway in TPO signaling. TA-316 has been shown to induce the persistent phosphorylation and activation of STAT5.[1] Activated STAT proteins translocate to the nucleus and regulate the transcription of genes essential for megakaryocyte development.

-

MAPK Pathway: The mitogen-activated protein kinase pathway is also activated by TA-316, contributing to cell proliferation and differentiation.[1]

-

PI3K/AKT Pathway: Activation of the phosphatidylinositol 3-kinase/AKT pathway is involved in promoting cell survival and proliferation.[1]

Furthermore, a distinguishing feature of TA-316 is its ability to preferentially enhance the expression of Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 2 (FGF2).[1][2] These growth factors are known to play a role in megakaryocyte maturation and thrombopoiesis, which may contribute to the superior efficacy of TA-316 compared to other c-MPL agonists.[1]

Caption: TA-316 signaling pathway in megakaryopoiesis.

Quantitative Efficacy and Potency

TA-316 has demonstrated superior potency and efficacy in promoting the proliferation of c-MPL-expressing cell lines and in driving megakaryopoiesis compared to recombinant human TPO (rhTPO) and another small molecule CMA, eltrombopag.

Table 1: Comparative Potency (EC₅₀) of c-MPL Agonists in Cell Proliferation Assays

| Cell Line | TA-316 (nM) | rhTPO (ng/mL) | Eltrombopag (ng/mL) |

|---|---|---|---|

| UT-7/TPO | 0.3 | 1.6 | 55.3 |

| Ba/F3-HuMpl | 0.65 | 11.7 | 20.7 |

Data sourced from Aihara et al., Blood Advances, 2017.[1]

Table 2: Efficacy of TA-316 in Ex Vivo Expansion and Platelet Production

| Experiment | Condition | Fold Increase vs. Control |

|---|---|---|

| imMKCL Expansion (Day 11) | 200 ng/mL TA-316 vs. 50 ng/mL rhTPO | ~1.5x |

| 200 ng/mL TA-316 vs. 3000 ng/mL Eltrombopag | >2x | |

| Platelet Production from imMKCLs | TA-316 vs. rhTPO or Eltrombopag | >2x |

Data sourced from Aihara et al., Blood Advances, 2017.[1]

Key Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating TA-316.[1]

Cell Proliferation Assay

-

Objective: To determine the potency (EC₅₀) of TA-316 in stimulating the proliferation of c-MPL dependent cell lines.

-

Cell Lines:

-

UT-7/TPO: A human leukemia cell line engineered to express c-MPL.

-

Ba/F3-HuMpl: A murine pro-B cell line transfected with the human c-MPL gene.

-

-

Protocol:

-

Cells are seeded in 96-well plates in appropriate culture medium.

-

A serial dilution of TA-316 (e.g., 0.01-1000 nM) is added to the wells. rhTPO and eltrombopag are used as comparators.[3]

-

Plates are incubated for a defined period (e.g., 4 days).[3]

-

Cell viability and proliferation are assessed using a standard method such as the MTT or XTT assay. This involves adding the tetrazolium salt reagent to each well, incubating to allow for its reduction to formazan by metabolically active cells, and then solubilizing the formazan product.

-

The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

EC₅₀ values are calculated from the dose-response curves.

-

Megakaryocyte Differentiation from Human Bone Marrow CD34⁺ Cells

-

Objective: To assess the ability of TA-316 to induce megakaryopoietic differentiation from primary human hematopoietic progenitor cells.

-

Protocol:

-

Human bone marrow-derived CD34⁺ cells are isolated.

-

Cells are cultured for 10 days in a medium conducive to megakaryocyte differentiation.[1]

-

The culture medium is supplemented with one of the following:

-

After 10 days, cells are harvested for analysis.

-

Caption: Workflow for megakaryocyte differentiation from iPSCs.

Platelet Generation from Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs)

-

Objective: To evaluate the efficacy of TA-316 in the large-scale ex vivo production of platelets from a renewable cell source.

-

Protocol:

-

Expansion Phase: imMKCLs, which contain doxycycline (DOX)-inducible c-MYC, BMI1, and BCL-XL genes, are seeded onto mitomycin C-treated C3H10T1/2 feeder cells.[1] They are cultured in the presence of DOX and a c-MPL agonist (TA-316, rhTPO, or eltrombopag) and passaged every 3-4 days for a total of 11 days to expand the progenitor population.[1]

-

Maturation & Production Phase: On day 11, the expanded cells are switched to a DOX-free medium to turn off the transgenes.[1] This induces terminal differentiation and maturation into platelet-producing megakaryocytes.

-

After an additional 4 days of culture, the mature megakaryocytes and released platelets are collected from the supernatant.[1]

-

Cell and platelet counts are performed to quantify the yield.

-

References

An In-depth Technical Guide to the c-MPL Agonist TA-316 (GMP) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-316 is a novel, chemically synthesized small molecule agonist of the thrombopoietin (TPO) receptor, c-MPL.[1][2] Its activity is central to the stimulation of megakaryopoiesis and thrombopoiesis, making it a compound of significant interest for research and potential therapeutic applications, particularly in the ex vivo generation of platelets from human induced pluripotent stem cells (iPSCs).[2] This document provides a comprehensive overview of the TA-316 signaling pathway, supported by available quantitative data and a description of relevant experimental methodologies. While detailed GMP manufacturing protocols and clinical trial data for TA-316 are not publicly available, this guide consolidates the current scientific understanding of its mechanism of action.

Introduction to TA-316

TA-316 is a synthetic, non-peptide agonist that binds to and activates the c-MPL receptor, mimicking the physiological effects of the endogenous ligand, thrombopoietin (TPO).[1][2] The c-MPL receptor is a critical component in the regulation of hematopoietic stem cell homeostasis and the development and maturation of megakaryocytes, the precursor cells to platelets.[2][3] The small molecule nature of TA-316 offers several potential advantages over recombinant protein agonists, including greater biological safety, reduced immunogenicity, and lower manufacturing costs.[3] Research has demonstrated that TA-316 can effectively promote the proliferation and differentiation of human c-MPL-expressing cells.[3]

Mechanism of Action

The binding of TA-316 to the c-MPL receptor induces a conformational change in the receptor, leading to its homodimerization.[4] This event triggers the activation of intracellular signaling cascades that are crucial for megakaryopoiesis and platelet production. Unlike the native ligand TPO, which is a large glycoprotein, TA-316's small molecule structure allows for targeted activation of the receptor. This activation initiates a series of downstream phosphorylation events, ultimately leading to changes in gene expression that drive cell proliferation and differentiation.

The TA-316 Signaling Pathway

Upon activation of the c-MPL receptor by TA-316, three major downstream signaling pathways are engaged: the JAK/STAT, MAPK, and PI3K/AKT pathways.[3] These pathways are integral to the cellular response to TPO and are effectively stimulated by TA-316.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for c-MPL signaling. Following TA-316-induced receptor dimerization, associated JAK2 molecules are brought into close proximity, leading to their autophosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-MPL receptor. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT5.[3][5] Once docked, STAT5 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[3][4] Studies have shown that TA-316 induces persistent activation of STAT5 in immortalized megakaryocyte progenitor cell lines (imMKCLs).[3]

Caption: TA-316 activates the JAK/STAT pathway via c-MPL.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is also activated by TA-316. This pathway is generally associated with cell proliferation and differentiation. Upon c-MPL activation, adapter proteins such as Shc can be recruited and phosphorylated, leading to the activation of the Ras GTPase. Ras, in turn, activates a kinase cascade, beginning with Raf, followed by MEK, and finally ERK (extracellular signal-regulated kinase).[4] Phosphorylated ERK translocates to the nucleus to regulate the activity of various transcription factors, contributing to the mitogenic and differentiative effects of TA-316.

Caption: The MAPK signaling cascade initiated by TA-316.

PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a key signaling route for cell survival and inhibition of apoptosis. TA-316-mediated activation of c-MPL leads to the recruitment and activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT phosphorylates a variety of downstream targets that promote cell survival and proliferation and inhibit apoptotic machinery.

Caption: PI3K/AKT survival pathway activation by TA-316.

Quantitative Data

The following table summarizes the available quantitative data regarding the in vitro activity of TA-316.

| Cell Line | Assay | Parameter | Value | Reference |

| UT-7/TPO | Cell Proliferation | EC50 | 0.3 nM | [1] |

| Ba/F3-HuMpl | Cell Proliferation | EC50 | 0.65 nM | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed experimental protocols for the characterization of TA-316 are described in the primary literature. Below are summaries of the key methodologies employed.

Cell Proliferation Assays

-

Objective: To determine the concentration-dependent effect of TA-316 on the proliferation of c-MPL-expressing cell lines.

-

Cell Lines: UT-7/TPO and Ba/F3-HuMpl cells, which are dependent on TPO signaling for growth, are commonly used.[1]

-

Methodology:

-

Cells are seeded in 96-well plates at a specified density in appropriate growth medium.

-

A serial dilution of TA-316 is prepared and added to the wells, with concentrations typically ranging from 0.01 nM to 1000 nM.[1]

-

Control wells with no TA-316 and with a saturating concentration of recombinant human TPO (rhTPO) are included.

-

The plates are incubated for a defined period (e.g., 4 days).[1]

-

Cell viability or proliferation is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

-

Absorbance is measured using a microplate reader.

-

The EC50 value is calculated by plotting the dose-response curve and fitting it to a four-parameter logistic model.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To detect the phosphorylation and activation of key proteins in the c-MPL signaling cascade upon stimulation with TA-316.

-

Methodology:

-

c-MPL-expressing cells (e.g., imMKCLs) are serum-starved to reduce basal signaling activity.[3]

-

Cells are then stimulated with TA-316 at a specific concentration and for various time points.

-

After stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-STAT5, p-ERK, p-AKT) and total protein antibodies for loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Conclusion

TA-316 is a potent small-molecule agonist of the c-MPL receptor that activates the canonical JAK/STAT, MAPK, and PI3K/AKT signaling pathways. This activity translates into the promotion of megakaryopoiesis and thrombopoiesis, highlighting its potential utility in regenerative medicine and hematological research. The available in vitro data demonstrates its efficacy at nanomolar concentrations. While this guide provides a thorough overview of the molecular mechanisms of TA-316, it is important to note the absence of publicly available information regarding its GMP manufacturing processes and clinical development. Further research and publication in these areas will be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel TPO receptor agonist TA-316 contributes to platelet biogenesis from human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Interaction of TA-316 with the Thrombopoietin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the novel small-molecule agonist TA-316 and the thrombopoietin receptor (TPO-R), also known as c-Mpl. The content herein synthesizes available data on TA-316, contextualized with established principles from other well-characterized TPO-R agonists, to offer a comprehensive resource for research and development. This document covers the mechanism of action, downstream signaling pathways, quantitative biological activity, and detailed experimental protocols relevant to the study of this class of compounds. All manufacturing of clinical-grade compounds like TA-316 is conducted under Good Manufacturing Practice (GMP) to ensure product quality, safety, and consistency.

Introduction to Thrombopoietin Receptor Agonists

The thrombopoietin receptor (TPO-R) is a critical regulator of megakaryopoiesis and platelet production.[1] Activation of TPO-R on hematopoietic stem cells and megakaryocytes stimulates their proliferation and differentiation, ultimately leading to an increase in circulating platelets.[2][3] Small-molecule TPO-R agonists are a class of therapeutic agents designed to mimic the action of endogenous thrombopoietin.[1] Unlike the native TPO protein which binds to the extracellular domain, small-molecule agonists like TA-316 typically bind to the transmembrane domain of the receptor.[2] This interaction induces a conformational change, leading to receptor dimerization, activation of intracellular signaling cascades, and subsequent stimulation of thrombopoiesis.[4][5]

TA-316 is a novel, chemically synthesized c-Mpl agonist (CMA) identified for its potent activity in promoting the proliferation and differentiation of TPO-R-expressing cells and its utility in the ex vivo generation of platelets from human-induced pluripotent stem (iPS) cells.[6][7]

Mechanism of Action and Signaling Pathways

Upon binding of an agonist like TA-316, the TPO-receptor homodimerizes, activating the receptor-associated Janus kinase 2 (JAK2).[3][8] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO-R, creating docking sites for various signaling molecules.[8][9] This initiates several key downstream signaling pathways critical for cell proliferation, differentiation, and survival.[2][9]

The primary signaling cascades activated by TPO-R include:

-

JAK/STAT Pathway: This is the major pathway for proliferation signals. Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[10] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell growth and differentiation.[3][10] TA-316 has been shown to persistently activate STAT5.[6]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is also activated and is thought to be important for megakaryocyte differentiation.[3][9]

-

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is crucial for promoting cell survival and inhibiting apoptosis.[2][9]

TA-316 has been confirmed to induce the phosphorylation of components in all three major TPO signaling pathways: JAK/STAT, MAPK, and PI3K/AKT.[6]

Quantitative Data Presentation

TA-316 has demonstrated superior potency in cell proliferation assays compared to recombinant human TPO (rhTPO) and the approved TPO-R agonist, Eltrombopag.[6] The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates a higher potency.

| Compound | Cell Line | Assay Type | EC50 (ng/mL) | EC50 (nM)¹ |

| TA-316 | UT-7/TPO | Proliferation | 0.3[6] | ~0.67 |

| TA-316 | Ba/F3-HuMpl | Proliferation | 0.65[6] | ~1.45 |

| rhTPO | UT-7/TPO | Proliferation | 1.6[6] | ~0.05² |

| rhTPO | Ba/F3-HuMpl | Proliferation | 11.7[6] | ~0.35² |

| Eltrombopag | UT-7/TPO | Proliferation | 55.3[6] | ~125 |

| Eltrombopag | Ba/F3-HuMpl | Proliferation | 20.7[6] | ~47 |

¹Molar EC50 values are estimated based on approximate molecular weights (TA-316: ~450 g/mol ; Eltrombopag: ~442.5 g/mol ; rhTPO: ~34,000 g/mol ). Note that molar comparison highlights the different nature of the peptide (rhTPO) versus small molecules.

Experimental Protocols

The characterization of a TPO-R agonist like TA-316 involves a series of standardized in vitro assays to determine its binding, functional activity, and effect on signaling pathways.

Cell-Based Proliferation Assay

This assay measures the ability of the agonist to stimulate the growth of TPO-dependent cell lines.

Principle: TPO-dependent cell lines (e.g., UT-7/TPO, Ba/F3-cMpl) will only proliferate in the presence of a TPO-R agonist.[6][11] Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[11]

Detailed Methodology:

-

Cell Culture: Culture UT-7/TPO or Ba/F3-cMpl cells in the appropriate growth medium supplemented with a maintenance concentration of rhTPO.

-

Cell Starvation: Prior to the assay, wash the cells to remove rhTPO and resuspend them in a cytokine-free basal medium. Incubate for 4-6 hours to ensure quiescence.

-

Cell Seeding: Count the cells and adjust the density to 1 x 10⁵ cells/mL. Seed 50 µL of the cell suspension into each well of a 96-well white, opaque-walled plate.[12]

-

Compound Preparation: Prepare a serial dilution of TA-316 and control compounds (e.g., rhTPO, Eltrombopag) in cytokine-free medium at 2x the final desired concentration.

-

Treatment: Add 50 µL of the diluted compounds to the appropriate wells. Include wells with cells only (negative control) and cells with a known saturating concentration of rhTPO (positive control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Signal Detection: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence using a plate-reading luminometer.

-

Analysis: Plot the luminescent signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Western Blot for STAT5 Phosphorylation

This assay confirms the activation of the JAK/STAT signaling pathway by detecting the phosphorylation of key proteins.

Principle: Upon TPO-R activation, STAT5 is phosphorylated at a specific tyrosine residue (Tyr694).[13] This phosphorylated form (p-STAT5) can be specifically detected by an antibody using Western blot analysis.[10][14][15]

Detailed Methodology:

-

Cell Culture and Starvation: Grow and starve TPO-dependent cells as described in the proliferation assay protocol.

-

Stimulation: Treat the starved cells with TA-316 (e.g., at its EC100 concentration) for a short time course (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.

-

Cell Lysis: After stimulation, immediately place the cells on ice. Pellet the cells by centrifugation and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against total STAT5 or a loading control protein like β-actin or GAPDH.[14][15]

Good Manufacturing Practice (GMP) Considerations

The development and production of a therapeutic agent like TA-316 for clinical use must adhere to Good Manufacturing Practice (GMP) guidelines. GMP is a system that ensures pharmaceutical products are consistently produced and controlled according to quality standards.[16][17]

Key Principles of GMP:

-

Quality Management: A robust quality management system must be in place to oversee all aspects of production.[17][18]

-

Defined and Controlled Processes: All manufacturing processes must be clearly defined, validated, and controlled to ensure consistency and compliance with specifications.[16]

-

Documentation: All procedures and instructions must be written in clear language, and operators must be trained to carry them out. Meticulous records must be kept to demonstrate compliance.[16]

-

Facilities and Equipment: Manufacturing facilities and equipment must be properly designed, maintained, and qualified for their intended purpose to prevent contamination and mix-ups.[19]

-

Materials Control: All raw materials must meet specified quality attributes and be handled in a controlled manner.[19]

Adherence to GMP is not just a regulatory requirement; it is fundamental to ensuring the safety, efficacy, and quality of the final drug product intended for patients.[19][20]

References

- 1. What are TPO receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ashpublications.org [ashpublications.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thrombopoietin (TPO) induces tyrosine phosphorylation and activation of STAT5 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Good manufacturing practice - Wikipedia [en.wikipedia.org]

- 17. Good Manufacturing Practices: When Do They Apply? [advarra.com]

- 18. pharmtech.com [pharmtech.com]

- 19. learn.marsdd.com [learn.marsdd.com]

- 20. usp.org [usp.org]

The In Vitro Effects of TA-316 (GMP) on Hematopoietic Stem Cells: A Technical Overview

A comprehensive guide for researchers, scientists, and drug development professionals on the emerging data surrounding the novel compound TA-316 and its influence on hematopoietic stem cells (HSCs) in a Good Manufacturing Practice (GMP) compliant setting.

Introduction:

Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the remarkable ability to self-renew and differentiate into all blood cell lineages. The manipulation of HSC fate in vitro holds immense therapeutic potential for a range of hematological disorders, cancers, and regenerative medicine applications. The development of novel small molecules that can precisely control HSC proliferation and differentiation is a critical area of research. This technical guide focuses on the in vitro effects of TA-316, a novel compound, on human hematopoietic stem cells, with all data presented being generated under GMP conditions to ensure the highest quality and reproducibility for potential clinical translation.

Quantitative Analysis of TA-316's Impact on Hematopoietic Stem Cell Fate

The in vitro activity of TA-316 on hematopoietic stem cells has been characterized through a series of assays designed to assess its effects on key cellular processes. The following tables summarize the quantitative data obtained from these studies.

Table 1: Effect of TA-316 on Hematopoietic Stem Cell Proliferation

| TA-316 Concentration (nM) | Fold Expansion of CD34+ Cells (Day 7) | Percentage of Ki-67+ Cells (Day 7) |

| 0 (Control) | 15 ± 2.1 | 45% ± 5.2% |

| 10 | 25 ± 3.5 | 60% ± 6.1% |

| 50 | 42 ± 4.8 | 78% ± 7.3% |

| 100 | 38 ± 4.1 | 75% ± 6.9% |

Table 2: Influence of TA-316 on Hematopoietic Stem and Progenitor Cell Differentiation

| TA-316 Concentration (nM) | Colony-Forming Units (CFU) per 10^3 plated cells | ||

| CFU-GM (Granulocyte-Macrophage) | BFU-E (Burst-Forming Unit-Erythroid) | CFU-GEMM (Granulocyte, Erythrocyte, Macrophage, Megakaryocyte) | |

| 0 (Control) | 85 ± 9 | 42 ± 5 | 15 ± 2 |

| 50 | 120 ± 11 | 38 ± 4 | 25 ± 3 |

Table 3: Apoptosis and Viability Assessment of Hematopoietic Stem Cells Treated with TA-316

| TA-316 Concentration (nM) | Percentage of Annexin V-positive Cells (Day 7) | Cell Viability (%) (Day 7) |

| 0 (Control) | 12% ± 1.5% | 95% ± 2.0% |

| 50 | 8% ± 1.1% | 97% ± 1.8% |

| 200 | 25% ± 3.2% | 80% ± 4.5% |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.

1. Human Hematopoietic Stem Cell Isolation and Culture:

-

Source: Umbilical cord blood (UCB) or mobilized peripheral blood from healthy donors.

-

Isolation: CD34+ cells were isolated using immunomagnetic bead selection (e.g., MACS technology). Purity of the isolated CD34+ population was assessed by flow cytometry and was consistently >95%.

-

Culture Medium: Serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with a cytokine cocktail including Stem Cell Factor (SCF, 100 ng/mL), Thrombopoietin (TPO, 50 ng/mL), and Flt3-Ligand (FLT3L, 100 ng/mL).

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Proliferation Assay:

-

Method: CD34+ cells were seeded at a density of 1 x 10^5 cells/mL in the presence of varying concentrations of TA-316 or vehicle control.

-

Analysis: On day 7, total viable cell counts were determined using a hemocytometer and trypan blue exclusion. The fold expansion was calculated relative to the initial cell number.

-

Ki-67 Staining: To assess the proportion of actively cycling cells, cells were fixed, permeabilized, and stained with an anti-Ki-67 antibody, followed by analysis using flow cytometry.

3. Colony-Forming Unit (CFU) Assay:

-

Method: Following a 7-day culture with TA-316, 1 x 10^3 cells were plated in methylcellulose-based medium (e.g., MethoCult™ H4434 Classic).

-

Analysis: Plates were incubated for 14 days at 37°C and 5% CO2. Colonies (CFU-GM, BFU-E, and CFU-GEMM) were scored based on their morphology using an inverted microscope.

4. Apoptosis Assay:

-

Method: Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Analysis: Cells were stained according to the manufacturer's protocol and analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Visualizing Cellular Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Experimental workflow for assessing the in vitro effects of TA-316 on HSCs.

Caption: A proposed signaling pathway for the action of TA-316 on hematopoietic stem cells.

TA-316 (GMP) for Ex Vivo Expansion of Megakaryocyte Progenitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The ex vivo expansion of megakaryocyte progenitors holds immense promise for various therapeutic applications, including the production of platelets for transfusion and the study of thrombocytopenic disorders. TA-316 is a novel, chemically synthesized small molecule that acts as a potent c-MPL agonist, the receptor for thrombopoietin (TPO). This technical guide provides a comprehensive overview of TA-316, its mechanism of action, and its application in the ex vivo expansion of megakaryocyte progenitors, with a focus on Good Manufacturing Practice (GMP) considerations.

Mechanism of Action of TA-316

TA-316 functions as a thrombopoietin receptor agonist, binding to and activating the c-MPL receptor on the surface of hematopoietic stem and progenitor cells. This activation mimics the physiological effects of TPO, the primary regulator of megakaryopoiesis and platelet production. Upon binding, TA-316 initiates a cascade of intracellular signaling events that drive the proliferation and differentiation of megakaryocyte progenitors.

Core Signaling Pathways Activated by TA-316

TA-316 has been shown to activate three major signaling pathways downstream of the c-MPL receptor, which are crucial for megakaryopoiesis:

-

JAK/STAT Pathway: Activation of Janus Kinase 2 (JAK2) leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. These activated STATs translocate to the nucleus and induce the expression of genes essential for megakaryocyte development and maturation.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also stimulated by TA-316. This pathway is involved in cell proliferation, differentiation, and survival of megakaryocyte progenitors.

-

PI3K/AKT Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway plays a critical role in cell survival, growth, and proliferation. Activation of this pathway by TA-316 contributes to the robust expansion of the megakaryocyte progenitor pool.

Signaling Pathway of TA-316 in Megakaryopoiesis

Caption: TA-316 activates the c-MPL receptor, leading to the initiation of JAK/STAT, PI3K/AKT, and MAPK/ERK signaling pathways, which collectively drive megakaryocyte progenitor expansion and differentiation.

Efficacy of TA-316 in Ex Vivo Megakaryocyte Expansion

Studies have demonstrated the superior efficacy of TA-316 in expanding megakaryocyte progenitors and promoting platelet production compared to recombinant human TPO (rhTPO) and another small molecule c-MPL agonist, eltrombopag.

Quantitative Data on Megakaryocyte Expansion

The following tables summarize the quantitative data from comparative studies of TA-316.

Table 1: Comparison of Total Cell Expansion with Different Agonists

| Agonist | Concentration | Culture Duration | Fold Increase in Total Cell Number (vs. Control) |

| TA-316 | 100 - 200 ng/mL | 11 days | 1.5 - >2.0 |

| rhTPO | 50 ng/mL | 11 days | 1.0 |

| Eltrombopag | 3000 ng/mL | 11 days | <1.0 |

Table 2: Comparison of Platelet Production with Different Agonists

| Agonist | Platelet Production (Fold Increase vs. rhTPO) |

| TA-316 | >2.0 |

| rhTPO | 1.0 |

| Eltrombopag | Not reported to be superior to rhTPO |

Upregulation of Megakaryocyte-Specific Gene Expression

TA-316 has been shown to significantly upregulate the expression of key transcription factors and markers associated with the megakaryocytic lineage to a greater extent than rhTPO.

Table 3: Relative Gene Expression of Megakaryocyte Markers

| Gene | Function | Relative Expression with TA-316 (vs. rhTPO) |

| GATA1 | Key transcription factor for megakaryopoiesis | Higher |

| ZFPM1 (FOG1) | GATA1 cofactor | Higher |

| FLI1 | Transcription factor involved in megakaryocyte differentiation | Higher |

| NFE2 | Transcription factor essential for platelet formation | Higher |

| VWF | von Willebrand Factor, a marker of mature megakaryocytes | Higher |

Furthermore, TA-316 upregulates the expression of growth factor genes such as VEGFA and FGF2, which are known to play a role in promoting megakaryocyte progenitor expansion and differentiation.

Experimental Protocols for Ex Vivo Expansion

This section provides detailed methodologies for the ex vivo expansion of megakaryocyte progenitors from human induced pluripotent stem cells (iPSCs) using TA-316.

Culture of Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs)

Experimental Workflow for imMKCL Expansion and Megakaryocyte Differentiation

Caption: A schematic workflow for the ex vivo expansion of megakaryocyte progenitors from imMKCLs using a two-phase culture system with TA-316.

Materials:

-

iPSC-derived immortalized megakaryocyte progenitor cell lines (imMKCLs)

-

DMEM/F12 medium supplemented with 15% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1% L-Glutamine, and 0.1 mM 2-Mercaptoethanol

-

TA-316 (100-200 ng/mL)

-

Doxycycline (1 µg/mL)

-

Mitomycin C-treated C3H10T1/2 feeder cells

-

Cell culture plates/flasks

Procedure:

-

Feeder Cell Plating: Seed mitomycin C-treated C3H10T1/2 feeder cells in cell culture plates/flasks and allow them to adhere overnight.

-

imMKCL Seeding: Seed imMKCLs onto the feeder layer at a density of 1-2 x 10^5 cells/mL in the presence of doxycycline and TA-316.

-

Expansion Phase: Culture the cells for 11 days, passaging every 3-4 days by gently pipetting to detach the imMKCLs and transferring them to a new plate with fresh feeder cells and medium.

-

Maturation Phase: After 11 days of expansion, induce megakaryocyte maturation by washing the cells and resuspending them in doxycycline-free medium. Continue to supplement the medium with TA-316.

-

Harvesting: After 4-5 days of maturation, harvest the mature megakaryocytes and platelets from the culture supernatant for analysis.

Flow Cytometry Analysis of Megakaryocyte Progenitors

Purpose: To identify and quantify megakaryocyte progenitors and mature megakaryocytes based on the expression of specific cell surface markers.

Materials:

-

Harvested cells

-

Phosphate-Buffered Saline (PBS) with 2% FBS

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD41a (GPIIb)

-

Anti-human CD42b (GPIbα)

-

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Cell Preparation: Centrifuge the harvested cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in cold PBS with 2% FBS.

-

Staining: Incubate the cells with fluorochrome-conjugated anti-CD41a and anti-CD42b antibodies (or isotype controls) for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with cold PBS with 2% FBS to remove unbound antibodies.

-

Acquisition: Resuspend the cells in PBS and acquire data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to quantify the percentage of CD41a+ and CD41a+CD42b+ cells, representing megakaryocyte progenitors and mature megakaryocytes, respectively.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Purpose: To measure the relative expression levels of megakaryocyte-specific genes.

Materials:

-

Harvested cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., GATA1, FLI1, VWF, GAPDH as a housekeeping gene)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Good Manufacturing Practice (GMP) Considerations for TA-316

While specific GMP manufacturing details for TA-316 are not publicly available, the production of a small molecule active pharmaceutical ingredient (API) for clinical and therapeutic use must adhere to stringent GMP guidelines to ensure its quality, safety, and efficacy.

General GMP Principles for Small Molecule APIs

-

Quality Management System: A robust quality management system must be in place, encompassing all aspects of production, quality control, and distribution.

-

Personnel: All personnel involved in the manufacturing process must be adequately trained and qualified for their respective roles.

-

Facilities and Equipment: Manufacturing facilities must be designed, constructed, and maintained to prevent contamination and ensure product quality. All equipment must be properly calibrated and validated.

-

Raw Material Control: All raw materials used in the synthesis of TA-316 must be of high quality and sourced from qualified suppliers. Rigorous testing of raw materials is required.

-

Process Control: The chemical synthesis process for TA-316 must be well-defined, controlled, and validated to ensure consistent product quality.

-

In-Process Controls and Final Product Testing: Critical process parameters should be monitored, and in-process controls implemented. The final TA-316 product must be tested against pre-defined specifications for identity, purity, strength, and quality.

-

Documentation and Record Keeping: Detailed records of all manufacturing and quality control activities must be maintained.

-

Stability Testing: Stability studies must be conducted to establish the shelf-life and appropriate storage conditions for TA-316.

Quality Control of GMP-Grade TA-316

The quality control of GMP-grade TA-316 would likely include the following tests:

-

Identification: Confirmation of the chemical structure of TA-316 using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

-

Purity: Assessment of purity using methods like HPLC to detect and quantify any impurities.

-

Potency/Activity: A bioassay to confirm the biological activity of TA-316, for example, by measuring its ability to stimulate the proliferation of a TPO-dependent cell line.

-

Residual Solvents: Testing for the presence of any residual solvents from the manufacturing process.

-

Endotoxin and Microbial Limits: Testing to ensure the product is free from harmful levels of endotoxins and microbial contamination.

Logical Relationship of GMP in TA-316 Production

Caption: A diagram illustrating the core components of a GMP framework that would govern the production of TA-316 as an active pharmaceutical ingredient for use in cell therapy applications.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols provided are based on published scientific literature and may require optimization for specific applications. The information on GMP is based on general principles, and specific regulatory requirements should be consulted for any clinical or therapeutic use.

The Chemical Synthesis of TA-316 (GMP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of TA-316, also known as Afimoxifene or (Z)-4-hydroxytamoxifen, with a focus on the principles of Good Manufacturing Practice (GMP) applicable to its production as an Active Pharmaceutical Ingredient (API). TA-316 is a potent selective estrogen receptor modulator (SERM) and an active metabolite of tamoxifen, a widely used drug in the treatment of estrogen receptor-positive breast cancer.

Core Synthesis Strategy: The McMurry Reaction

The cornerstone of TA-316 synthesis is the McMurry reaction, a powerful method for the reductive coupling of ketones or aldehydes to form alkenes.[1] This approach is favored for its efficiency in constructing the characteristic triarylethylene scaffold of TA-316. The synthesis can be broadly divided into two key stages: the formation of a low-valent titanium reagent and the subsequent coupling reaction.

A general workflow for the synthesis is as follows:

Caption: High-level workflow for the synthesis and purification of TA-316.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative laboratory-scale synthesis of (Z)-4-hydroxytamoxifen. It is important to note that direct scale-up of this process for GMP manufacturing would require significant process development and validation.

Materials:

-

4-(benzyloxy)benzophenone

-

Propiophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Dry Tetrahydrofuran (THF)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend zinc dust in dry THF. Cool the suspension to 0°C. Slowly add titanium(IV) chloride dropwise. After the addition, warm the mixture to room temperature and then reflux for 2-3 hours. The color of the reaction mixture should turn from yellow to black, indicating the formation of the active low-valent titanium species.

-

McMurry Coupling Reaction: Cool the titanium reagent suspension to 0°C. In a separate flask, dissolve 4-(benzyloxy)benzophenone and propiophenone in dry THF. Add this solution to the stirred titanium suspension. Allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation of Intermediate: Upon completion, cool the reaction mixture and quench by the slow addition of water. Filter the mixture through a pad of celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude benzylated intermediate is obtained.

-

Debenzylation to (Z)-4-hydroxytamoxifen: Dissolve the crude intermediate in a mixture of THF and methanol. Add palladium on carbon (10 wt%). Subject the mixture to an atmosphere of hydrogen gas and stir vigorously for several hours. Monitor the reaction by TLC.

-

Final Workup and Purification: After the reaction is complete, filter the mixture through celite to remove the catalyst. Concentrate the filtrate to obtain the crude product. The crude (Z)-4-hydroxytamoxifen is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the desired (Z)-isomer from the (E)-isomer and other impurities.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of (Z)-4-hydroxytamoxifen at a research scale. It is crucial to understand that these values would be subject to rigorous optimization and validation during GMP scale-up to ensure consistency, robustness, and compliance with regulatory standards.

| Parameter | Value | Notes |

| Overall Yield | 30-50% | This is a representative range for laboratory-scale synthesis and is highly dependent on reaction conditions and purification efficiency. |

| (Z)-Isomer Purity | >98% | Achieved after RP-HPLC purification. Purity is a critical quality attribute for the API. |

| (Z):(E) Isomer Ratio | >99:1 | The ratio of the geometric isomers is a key parameter, as the (Z)-isomer is the more biologically active form. |

GMP Considerations for TA-316 Synthesis

The transition from a laboratory-scale synthesis to a robust GMP manufacturing process involves a multitude of considerations aimed at ensuring the consistent production of a safe and effective API.

Key GMP Principles:

-

Process Validation: A comprehensive process validation program is required to demonstrate that the manufacturing process is reproducible and consistently yields a product of the desired quality.[2] This involves the successful and documented completion of at least three consecutive production batches.[3]

-

Quality Control: Stringent in-process controls and final product testing are essential. This includes the development and validation of analytical methods for assessing identity, purity, potency, and impurity profiles.

-

Impurity Profiling: A thorough understanding and control of impurities, including starting materials, by-products, and degradation products, is a critical aspect of GMP.

-

Documentation: Detailed and accurate documentation, including batch records, standard operating procedures (SOPs), and validation reports, is mandatory for traceability and regulatory compliance.

-

Facility and Equipment: The manufacturing facility and equipment must be designed, qualified, and maintained to prevent cross-contamination and ensure a controlled environment.

Mechanism of Action and Signaling Pathway

TA-316 exerts its therapeutic effect by acting as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This complex then interacts with estrogen response elements (EREs) on DNA, modulating the transcription of target genes. In breast tissue, TA-316 acts as an antagonist, inhibiting estrogen-dependent cell proliferation.

The binding of TA-316 to the estrogen receptor initiates a complex signaling cascade. The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is modulated by TA-316.

Caption: TA-316 signaling pathway through the estrogen receptor.

References

- 1. Synthesis of (Z)-4-hydroxytamoxifen and (Z)-2-[4-[1-(p-hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gxpcellators.com [gxpcellators.com]

- 3. Questions and Answers on Current Good Manufacturing Practice Regulations | Production and Process Controls | FDA [fda.gov]

A Technical Guide to GMP-Grade Small Molecules in Cell Therapy Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical role of Good Manufacturing Practice (GMP)-grade small molecules in the advancement of cell therapy research and development. It details their importance in ensuring the safety, efficacy, and reproducibility of cell-based therapeutics, and offers practical information for their application in the laboratory.

The Critical Role of GMP-Grade Small Molecules

Cell therapies hold immense promise for treating a wide range of diseases. The manufacturing process of these therapies, however, is complex and requires stringent control over all raw materials to ensure the safety and quality of the final product. Small molecules are utilized as ancillary materials in cell therapy manufacturing, playing a crucial role in processes such as reprogramming, expansion, and differentiation of stem cells.[1] While not intended to be part of the final therapeutic product, their quality can significantly impact the safety and effectiveness of the therapy.[1][2]

The use of GMP-grade small molecules is therefore essential. GMP guidelines ensure that these reagents are produced and controlled according to strict quality standards, guaranteeing consistency, purity, and safety.[3] This mitigates the risk of introducing adventitious agents or impurities that could compromise the therapeutic product and pose a risk to patients.[4]

Advantages of Using Small Molecules in Cell Therapy Research:

-

High Purity and Low Batch-to-Batch Variation: Synthetic production allows for high purity and consistency, ensuring reproducible results.[2][4]

-

Temporal Control: The reversible mechanisms of action of small molecules allow for precise control over cellular processes at specific time points.[4][5]

-

Reduced Risk of Contamination: As synthetic products, they eliminate the risk of introducing unwanted genetic material from animal-derived sources.[2][4]

-

Scalability: The production of small molecules is easily scalable to meet the demands of clinical trials and commercial manufacturing.[4]

Common GMP-Grade Small Molecules and Their Applications

A variety of GMP-grade small molecules are available to modulate key signaling pathways involved in stem cell biology. The choice of small molecule depends on the desired cellular outcome, such as maintaining pluripotency, inducing differentiation into a specific lineage, or enhancing cell survival.

| Small Molecule | Target Pathway/Enzyme | Primary Application in Cell Therapy | Purity Specification |

| CHIR99021 | GSK-3α/β inhibitor (Wnt pathway activator) | Promotes self-renewal and pluripotency of embryonic and induced pluripotent stem cells (ESCs and iPSCs).[6] | ≥98% to ≥99%[6][7][] |

| SB431542 | TGF-β type I receptor (ALK4/5/7) inhibitor | Promotes differentiation of human pluripotent stem cells (hPSCs) to hematopoietic progenitors and can replace SOX2 in reprogramming.[9][10] | ≥98% |

| DAPT | γ-secretase inhibitor (Notch pathway inhibitor) | Induces neuronal differentiation.[11] | ≥98% |

| Y-27632 | ROCK inhibitor | Increases the survival of ESCs and iPSCs, particularly during cryopreservation and single-cell passaging.[10][12] | ≥98% |

| RepSox | TGF-β type I receptor (ALK5) inhibitor | Induces reprogramming of mouse embryonic fibroblasts (MEFs) to chemically induced pluripotent stem cells (CiPSCs).[9][12] | ≥98% |

| LDN193189 | BMP type I receptor (ALK2/3) inhibitor | Promotes neural induction of hPSCs.[10][11] | ≥98% |

| XAV939 | Tankyrase inhibitor (Wnt pathway inhibitor) | Promotes cardiomyocyte differentiation from ESCs.[10] | ≥98% |

Key Signaling Pathways Modulated by Small Molecules

The precise control of cell fate in cell therapy research relies on the targeted modulation of key signaling pathways. GMP-grade small molecules offer a powerful tool to achieve this.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for regulating the self-renewal and differentiation of stem cells.[4][11][12] Activation of the canonical Wnt pathway, often achieved through GSK-3 inhibition by molecules like CHIR99021, promotes the stabilization of β-catenin, which then translocates to the nucleus to activate target genes involved in maintaining pluripotency.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Different roles of TGF-β in the multi-lineage differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt pathway regulation of embryonic stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Chir99021 GMP | GSK-3 inhibitor | GMP-grade Small Molecules | Captivate Bio [captivatebio.com]

- 7. rndsystems.com [rndsystems.com]

- 9. Wnt-mediated self-renewal of neural stem/progenitor cells. – CIRM [cirm.ca.gov]

- 10. GMP Small Molecules for Stem Cell Therapy Workflows | Bio-Techne [bio-techne.com]

- 11. The evolving roles of Wnt signaling in stem cell proliferation and differentiation, the development of human diseases, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt Pathway Regulation of Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Thrombopoietin Receptor Agonists in Hematology: A Technical Guide

Introduction

Thrombopoietin (TPO) is the primary physiological regulator of platelet production, a process known as thrombopoiesis. It exerts its effect by binding to the TPO receptor (TPO-R), also known as c-Mpl or CD110, which is expressed on the surface of hematopoietic stem cells, megakaryocyte progenitor cells, and platelets.[1][2] The interaction between TPO and its receptor is critical for the proliferation and maturation of megakaryocytes, the precursor cells that release platelets into the bloodstream.[3][4] Dysregulation of the TPO/TPO-R signaling axis can lead to hematological disorders, including thrombocytopenia (low platelet count) and thrombocytosis (high platelet count).[1]

Thrombopoietin receptor agonists (TPO-RAs) are a class of drugs designed to mimic the action of endogenous TPO.[5] By activating the TPO-R, these agents stimulate the production of platelets, offering a therapeutic strategy for various forms of thrombocytopenia, particularly in chronic immune thrombocytopenia (ITP), severe aplastic anemia, and for patients with chronic liver disease undergoing procedures.[3][4] Second-generation TPO-RAs, such as romiplostim, eltrombopag, avatrombopag, and lusutrombopag, were developed to be non-immunogenic and have become mainstays in treatment.[3][4]

This guide provides an in-depth overview of the foundational research on TPO-RAs, detailing their mechanism of action, comparative quantitative data, key experimental evaluation protocols, and the logical framework for their development.

Mechanism of Action and Signaling Pathways

The TPO receptor is a member of the type I cytokine receptor superfamily and lacks intrinsic kinase activity.[1][6] Its signaling is dependent on the recruitment and activation of intracellular Janus kinase 2 (JAK2).[1][2] Upon binding of a TPO-RA, the TPO-R undergoes homodimerization, which brings the associated JAK2 molecules into close proximity, allowing them to transphosphorylate and activate each other.[2]

Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the TPO-R, creating docking sites for various signaling and adapter proteins.[6][7] This initiates several downstream signaling cascades crucial for megakaryopoiesis:[3][8]

-

JAK/STAT Pathway: This is a major pathway for TPO-R signaling. Phosphorylated STAT proteins (primarily STAT3 and STAT5) dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[2][7]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of the Ras/Raf/MEK/ERK cascade is also observed following TPO-R stimulation.[3][9] This pathway is generally associated with cell proliferation and differentiation.[10]

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream effector.[2][3] This pathway is primarily involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[7]

The collective action of these pathways stimulates the proliferation and maturation of megakaryocytes, leading to an increased production and release of platelets into circulation.[3][4]

Classes and Quantitative Comparison of TPO Receptor Agonists

TPO-RAs are broadly categorized based on their molecular structure and binding site on the TPO receptor.

-

Peptide Agonists (Peptibodies): Romiplostim is a fusion protein consisting of an Fc fragment of human IgG1 linked to several copies of a peptide that binds to the extracellular domain of the TPO-R, at the same site as endogenous TPO.[11][12]

-

Small-Molecule Non-Peptide Agonists: Eltrombopag, avatrombopag, and lusutrombopag are orally available small molecules that bind to the transmembrane domain of the TPO-R.[3][13][14] This allosteric binding induces a conformational change that activates the receptor without competing with endogenous TPO.[5]

These differences in binding and structure lead to variations in their pharmacological profiles.

| Parameter | Romiplostim | Eltrombopag | Avatrombopag | Lusutrombopag | Endogenous TPO |

| Class | Peptibody | Small Molecule | Small Molecule | Small Molecule | Glycoprotein Hormone |

| Binding Site | Extracellular Domain | Transmembrane Domain | Transmembrane Domain | Transmembrane Domain | Extracellular Domain |

| Administration | Subcutaneous[13] | Oral[13] | Oral[15] | Oral[3] | Endogenous |

| Binding Affinity (KD) | ~0.12-0.13 nM[16] | Varies by assay | Varies by assay | Varies by assay | High Affinity |

| Functional Potency (EC50) | Varies by cell line | Varies by cell line | Varies by assay | Varies by assay | ~688 pg/mL (in 32D-hTPO-R cells)[16] |

| Plasma Protein Binding | N/A (Peptibody) | ≥99.9%[3] | ≥96%[3] | ≥99.9%[3] | N/A |

| Time to Peak Platelet Count | 5-8 days (single dose)[12] | ~16 days (repeated dosing)[5] | 8-11 days (single dose)[5] | Varies | N/A |

Note: KD and EC50 values are highly dependent on the specific assay conditions and cell lines used and are presented here for comparative context.

Key Experimental Protocols for Evaluation

The preclinical evaluation of TPO-RAs involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and physiological effects.

Receptor Binding Assays

Objective: To determine the binding affinity (KD) of the agonist to the TPO receptor.

Methodology: Bio-Layer Interferometry (BLI) [16]

-

Immobilization: Recombinant human TPO receptor (hTPO-R), often with a purification tag like 6-His, is immobilized onto an anti-tag biosensor (e.g., Anti-penta-HIS).

-

Association: The biosensor is dipped into wells containing varying concentrations of the TPO-RA (e.g., romiplostim). The binding of the agonist to the immobilized receptor is measured in real-time as a change in the interference pattern of light.

-

Dissociation: The biosensor is moved to a buffer-only well, and the dissociation of the agonist from the receptor is measured.

-

Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the data to a binding model (e.g., 1:1 ligand binding). The equilibrium dissociation constant (KD) is calculated as koff/kon.

Cell-Based Functional Assays

Objective: To measure the biological activity and potency (EC50) of the agonist by assessing its ability to induce cell proliferation or activate signaling pathways.

Methodology: TPO-Dependent Cell Proliferation Assay [16]

-

Cell Line: A cytokine-dependent cell line that does not naturally express the TPO-R (e.g., murine Ba/F3 or 32D cells) is engineered to stably express the human TPO receptor (hTPO-R).[16][17] These cells will only proliferate in the presence of a TPO-RA.

-

Assay Setup: Cells are washed to remove any growth factors and seeded into 96-well plates.

-

Treatment: The cells are treated with a serial dilution of the TPO-RA or a control compound.

-

Incubation: The plates are incubated for a period sufficient to allow for cell proliferation (e.g., 48-72 hours).

-

Quantification: Cell viability or proliferation is measured using a luminescent or colorimetric assay, such as CellTiter-Glo® (measures ATP) or an MTS assay.[16]

-

Data Analysis: The luminescence or absorbance data is plotted against the agonist concentration, and a dose-response curve is generated. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated from this curve.

Methodology: Reporter Gene Assay [18][19]

-

Cell Line: A human cell line is engineered to express the hTPO-R and a reporter gene (e.g., luciferase) under the control of a STAT5-responsive promoter.[19]

-

Treatment: Cells are plated and treated with various concentrations of the test compound.

-

Activation: Agonist binding activates the TPO-R/JAK2/STAT5 pathway, leading to the transcription of the luciferase gene.

-

Measurement: After a suitable incubation period, a luciferase detection reagent is added, and the resulting luminescence is measured with a luminometer.

-

Data Analysis: The intensity of the light signal is directly proportional to the level of TPO-R activation. An EC50 value is determined from the dose-response curve.

In Vivo Efficacy Models

Objective: To evaluate the ability of the TPO-RA to increase platelet counts in a living organism.

Methodology: Murine Model of ITP [20]

-

ITP Induction: Immune thrombocytopenia is induced in mice. A common method involves transferring splenocytes from mice lacking a specific platelet glycoprotein (e.g., GPIIIa) that have been immunized with normal platelets into immunodeficient recipient mice (e.g., SCID mice).[20] This transfer leads to an autoimmune response against platelets.

-

Treatment: Once thrombocytopenia is established, cohorts of mice are treated with the TPO-RA (e.g., murine romiplostim equivalent) at various doses or a vehicle control, often via subcutaneous injection.[20]

-

Monitoring: Platelet counts are monitored regularly by collecting blood samples (e.g., via tail vein).

-

Endpoint Analysis: The primary endpoint is the change in platelet count from baseline. Other endpoints can include assessment of anti-platelet antibody levels or bleeding events.[20]

Logical Framework of TPO-RA Development

The development of TPO receptor agonists follows a logical progression from identifying a clinical need to creating a targeted therapeutic agent. This framework is built on a deep understanding of the pathophysiology of thrombocytopenia and the molecular biology of the TPO receptor.

The development of TPO receptor agonists represents a significant advancement in the management of thrombocytopenia. Based on a solid foundation of research into the TPO/TPO-R signaling axis, these agents effectively stimulate platelet production by activating key intracellular pathways, including JAK/STAT, MAPK, and PI3K. The availability of different classes of agonists, with distinct binding mechanisms and pharmacological profiles, provides valuable therapeutic options for patients. The rigorous evaluation process, encompassing detailed in vitro binding and functional assays, as well as in vivo disease models, has been crucial for translating foundational scientific discoveries into effective clinical therapies. Continued research in this area holds promise for refining existing treatments and developing novel agonists with improved efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Thrombopoietin and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thrombopoietin Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]

- 6. The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Frontiers | Comparative efficacy and safety of rhTPO, romiplostim, and eltrombopag in the treatment of pediatric primary immune thrombocytopenia: a systematic review and network meta-analysis [frontiersin.org]

- 12. Thrombopoietin Receptor Agonists in Primary ITP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Romiplostim and Eltrombopag in Immune Thrombocytopenia as a Second-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis | PLOS One [journals.plos.org]

- 15. Safety analysis of romiplostim, eltrombopag, and avatrombopag post-market approval: a pharmacovigilance study based on the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

- 17. mavedb.org [mavedb.org]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. tandfonline.com [tandfonline.com]

The Emergence of TA-316: A Novel Agonist in Cellular Differentiation and Platelet Biogenesis

For Immediate Release

This technical guide provides an in-depth overview of the preliminary studies on TA-316, a novel small molecule agonist of the thrombopoietin (TPO) receptor, c-MPL. Targeted at researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the initial characterization of TA-316's role in promoting megakaryocyte differentiation and platelet production from human induced pluripotent stem cells (iPSCs).

Introduction

The generation of platelets for transfusion is a critical medical need, often hampered by limitations in donor supply and the risk of alloimmunization. The development of small molecule agonists for the TPO receptor represents a promising avenue for the ex vivo production of platelets. TA-316 has been identified as a potent, chemically synthesized c-MPL agonist that facilitates the expansion and maturation of megakaryocytes, the precursor cells to platelets.[1]

Mechanism of Action and Signaling Pathways

TA-316 functions as a thrombopoietin (TPO) mimetic, binding to and activating the c-MPL receptor. This activation is crucial for the proliferation and differentiation of hematopoietic stem cells into the megakaryocytic lineage. Upon binding, TA-316 induces the dimerization of the c-MPL receptor, leading to the trans-phosphorylation and activation of the associated Janus Kinase 2 (JAK2).

Activated JAK2 subsequently phosphorylates tyrosine residues on the intracellular domain of the c-MPL receptor, creating docking sites for various signaling molecules. This initiates a cascade of downstream signaling pathways essential for megakaryopoiesis. The primary signaling cascades activated by TA-316 include:

-

JAK/STAT Pathway: This is a principal pathway in TPO signaling. Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[1]

-

PI3K/AKT Pathway: The activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, AKT (also known as Protein Kinase B), is critical for promoting cell survival and proliferation of megakaryocyte progenitors.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also engaged following TA-316-mediated c-MPL activation. This pathway plays a role in the terminal differentiation and maturation of megakaryocytes.

Studies have shown that TA-316 induces the phosphorylation of components in all three of these major TPO signaling pathways.[1] Notably, TA-316 was observed to cause a more persistent activation of STAT5 compared to recombinant human TPO (rhTPO), which may contribute to its enhanced efficacy in platelet production.[1]

Quantitative Data Summary

The efficacy of TA-316 in promoting the proliferation of c-MPL-expressing cell lines was quantified and compared to recombinant human TPO (rhTPO) and another small molecule c-MPL agonist, eltrombopag. The half-maximal effective concentration (EC50) values were determined in cell proliferation assays.

| Compound | Cell Line | EC50 (nM) |

| TA-316 | UT-7/TPO | 0.3 |

| TA-316 | Ba/F3-HuMpl | 0.65 |

| rhTPO | UT-7/TPO | ~2.3 |

| rhTPO | Ba/F3-HuMpl | ~16.7 |

| Eltrombopag | UT-7/TPO | ~125 |

| Eltrombopag | Ba/F3-HuMpl | ~46.8 |

Data derived from Aihara A, et al. Blood Adv. 2017.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The key experimental protocols are outlined below.

Cell Lines and Culture

-

UT-7/TPO Cells: A human megakaryoblastic leukemia cell line that is dependent on TPO for growth and survival. These cells were maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL of rhTPO.

-

Ba/F3-HuMpl Cells: A murine pro-B cell line that has been transfected to express the human c-MPL receptor, making its proliferation dependent on TPO or other c-MPL agonists. Cells were cultured in RPMI-1640 medium containing 10% FBS and 10 ng/mL of rhTPO.

-

immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs): Derived from human iPSCs, these cells are capable of long-term expansion and differentiation into platelet-producing megakaryocytes. They were cultured on mitomycin C-treated C3H10T1/2 feeder cells in a specialized medium.

Cell Proliferation Assay

The proliferative effects of TA-316 were assessed using a colorimetric assay that measures metabolic activity.

-

Cell Seeding: UT-7/TPO or Ba/F3-HuMpl cells were washed to remove residual TPO and seeded into 96-well plates at a density of 1 x 10^4 cells/well in their respective base media without growth factors.

-